molecular formula C17H24N2O2 B2720143 N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide CAS No. 954246-43-6

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide

Cat. No.: B2720143
CAS No.: 954246-43-6
M. Wt: 288.391
InChI Key: JYSQORFEHHUFCY-UHFFFAOYSA-N
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Description

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide is a compound that features a cyclopropane ring, a morpholine ring, and a phenyl group

Preparation Methods

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanecarboxylic acid with a suitable amine to form the corresponding amide. The amide is then reacted with a phenylmorpholine derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group can be replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide can be compared to other compounds with similar structures, such as:

    N-(3-Phenylpropyl)cyclopropanecarboxamide: This compound lacks the morpholine ring, which may result in different biological activities and chemical properties.

    Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring but differ in the substituents attached to the amide group, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclopropane ring, morpholine ring, and phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(15-7-8-15)18-9-4-10-19-11-12-21-16(13-19)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSQORFEHHUFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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